Cas no 7766-23-6 (3-Bromo-2-methylphenol)

3-Bromo-2-methylphenol is a brominated aromatic compound with the molecular formula C₇H₇BrO. It features a hydroxyl group and a methyl substituent on the benzene ring, with a bromine atom at the meta position relative to the hydroxyl group. This structure lends the compound utility as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent enhances reactivity in electrophilic aromatic substitution and coupling reactions. The compound is typically a solid at room temperature and should be handled with care due to potential irritant properties. Proper storage under inert conditions is recommended to maintain stability.
3-Bromo-2-methylphenol structure
3-Bromo-2-methylphenol structure
商品名:3-Bromo-2-methylphenol
CAS番号:7766-23-6
MF:C7H7OBr
メガワット:187.03388
MDL:MFCD11100990
CID:859662
PubChem ID:11171430

3-Bromo-2-methylphenol 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-methylphenol
    • GS-4156
    • 7766-23-6
    • 2-Methyl-3-bromphenol
    • 3-Bromo-2-methyl phenol
    • FT-0704625
    • WPDXAMRGYMDTOV-UHFFFAOYSA-N
    • AC-28524
    • MFCD11100990
    • Phenol, bromo-2-methyl-
    • DTXSID301346648
    • EN300-122827
    • A865177
    • CS-W005698
    • AMY31748
    • AKOS006307133
    • CL8471
    • 3-bromocresol
    • MB09253
    • SY028337
    • SCHEMBL165287
    • 2-Bromo-6-hydroxytoluene; 2-Methyl-3-bromophenol
    • MDL: MFCD11100990
    • インチ: InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
    • InChIKey: WPDXAMRGYMDTOV-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C=CC=C1O)Br

計算された属性

  • せいみつぶんしりょう: 185.96800
  • どういたいしつりょう: 185.96803g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 0
  • 複雑さ: 94.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • 密度みつど: 1.3839 (rough estimate)
  • ゆうかいてん: 95°C
  • ふってん: 220.79°C (rough estimate)
  • 屈折率: 1.5772 (estimate)
  • PSA: 20.23000
  • LogP: 2.46310

3-Bromo-2-methylphenol セキュリティ情報

3-Bromo-2-methylphenol 税関データ

  • 税関コード:2908199090
  • 税関データ:

    中国税関コード:

    2908199090

    概要:

    HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3-Bromo-2-methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB335073-5 g
3-Bromo-2-methylphenol; 95%
7766-23-6
5g
€216.10 2022-08-31
abcr
AB335073-25 g
3-Bromo-2-methylphenol; 95%
7766-23-6
25g
€666.10 2022-08-31
Enamine
EN300-122827-0.5g
3-bromo-2-methylphenol
7766-23-6 95%
0.5g
$24.0 2023-06-08
Alichem
A014002581-500mg
3-Bromo-2-methylphenol
7766-23-6 97%
500mg
$855.75 2023-09-01
Enamine
EN300-122827-5.0g
3-bromo-2-methylphenol
7766-23-6 95%
5g
$131.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC0804-50G
3-bromo-2-methylphenol
7766-23-6 97%
50g
¥ 2,976.00 2023-04-13
abcr
AB335073-10 g
3-Bromo-2-methylphenol; 95%
7766-23-6
10g
€347.50 2022-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063336-25g
3-Bromo-2-methylphenol
7766-23-6 98%
25g
¥1750.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063336-250mg
3-Bromo-2-methylphenol
7766-23-6 98%
250mg
¥48.00 2024-07-28
Enamine
EN300-122827-50.0g
3-bromo-2-methylphenol
7766-23-6 95%
50g
$777.0 2023-06-08

3-Bromo-2-methylphenol 合成方法

3-Bromo-2-methylphenol 関連文献

3-Bromo-2-methylphenolに関する追加情報

Research Brief on 3-Bromo-2-methylphenol (CAS: 7766-23-6): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

3-Bromo-2-methylphenol (CAS: 7766-23-6) is a halogenated phenolic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on its synthesis, biological activities, and potential therapeutic uses, drawing from peer-reviewed studies published within the last three years. The compound's unique structural features, including the bromine substituent and methyl group, contribute to its reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Bromo-2-methylphenol derivatives as inhibitors of bacterial efflux pumps, highlighting its potential in addressing antibiotic resistance. Researchers utilized computational docking studies to elucidate the binding interactions between the compound and the AcrB subunit of the E. coli efflux pump, revealing a high-affinity binding site. Subsequent in vitro assays confirmed a 4-fold reduction in minimum inhibitory concentrations (MICs) of ciprofloxacin when co-administered with the derivative, suggesting synergistic effects.

In the realm of synthetic methodology, a novel green chemistry approach for the preparation of 3-Bromo-2-methylphenol was reported in ACS Sustainable Chemistry & Engineering (2024). The protocol employs electrochemical bromination in aqueous media, achieving an 89% yield with minimal byproducts. This advancement addresses previous limitations in traditional bromination methods, which often required hazardous reagents like molecular bromine or N-bromosuccinimide. The study also characterized the compound's stability under various pH conditions, providing crucial data for formulation development.

Recent investigations into structure-activity relationships (SAR) have expanded the understanding of 3-Bromo-2-methylphenol's pharmacophore. A 2024 European Journal of Medicinal Chemistry paper systematically modified the phenolic hydroxyl group and bromine position, identifying analogs with enhanced COX-2 selectivity (SI > 15). These findings position the compound as a promising lead for non-steroidal anti-inflammatory drug (NSAID) development, particularly given its lower gastrointestinal toxicity profile compared to traditional NSAIDs in rodent models.

The compound's role in materials science has also emerged, with a 2023 Chemical Communications report detailing its incorporation into metal-organic frameworks (MOFs) for controlled drug release. The bromine moiety facilitated post-synthetic modification of the MOF structure, enabling tunable release kinetics of loaded anticancer agents. This application capitalizes on both the compound's chemical reactivity and its favorable biocompatibility profile observed in cytotoxicity assays.

Ongoing clinical translation efforts face challenges in optimizing the pharmacokinetic properties of 3-Bromo-2-methylphenol derivatives. A recent preclinical study noted rapid glucuronidation in hepatic microsomes, prompting development of prodrug strategies. However, the compound's demonstrated blood-brain barrier permeability in murine models suggests potential for central nervous system applications, particularly in neurodegenerative disease research where halogenated phenols show neuroprotective effects.

Future research directions highlighted in recent reviews include exploring the compound's epigenetic modulation capabilities and its potential as a fragment in PROTAC design. The growing body of work on 3-Bromo-2-methylphenol underscores its multifaceted utility across chemical biology and pharmaceutical development, warranting continued investigation into its therapeutic potential and mechanistic underpinnings.

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